molecular formula C13H8Cl2F3NO2S B11960843 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2710-04-5

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B11960843
CAS No.: 2710-04-5
M. Wt: 370.2 g/mol
InChI Key: KZSIKDZBNOIEGV-UHFFFAOYSA-N
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Description

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C13H8Cl2F3NO2S and a molecular weight of 370.179 g/mol . This compound is part of the benzenesulfonamide family, which is known for its diverse applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

The synthesis of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chloro-5-(trifluoromethyl)aniline under controlled conditions . The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques like recrystallization or column chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes, particularly carbonic anhydrase IX . This enzyme is involved in regulating pH in cells, and its inhibition can lead to a decrease in cell proliferation, making it a potential target for anticancer therapies. The compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons.

Comparison with Similar Compounds

Similar compounds to 4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide include other benzenesulfonamide derivatives, such as:

These compounds share a similar core structure but differ in the substituents attached to the benzene ring. The presence of different substituents can significantly affect the compound’s chemical properties and biological activities, making each derivative unique in its applications and effects.

Properties

CAS No.

2710-04-5

Molecular Formula

C13H8Cl2F3NO2S

Molecular Weight

370.2 g/mol

IUPAC Name

4-chloro-N-[2-chloro-5-(trifluoromethyl)phenyl]benzenesulfonamide

InChI

InChI=1S/C13H8Cl2F3NO2S/c14-9-2-4-10(5-3-9)22(20,21)19-12-7-8(13(16,17)18)1-6-11(12)15/h1-7,19H

InChI Key

KZSIKDZBNOIEGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

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